Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate is a synthetic organic compound with the molecular formula C14H22BrNO2 and a molecular weight of 316.2340 This compound is part of the azadispiro family, characterized by its unique spirocyclic structure, which includes nitrogen atoms within the ring system
Preparation Methods
The synthesis of tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate typically involves multi-step processes. One common approach starts with the reaction of N-Boc-amino acid derivatives with cyclic ketones. The reaction conditions often include the use of sodium borohydride and acetic acid as reagents. The final product is obtained after several purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as azides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules.
Chemical Biology: The compound can be used as a probe to study various biological processes due to its reactivity and stability.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the nitrogen atoms within the spirocyclic structure play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 8-hydroxy-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate : This compound has a hydroxyl group instead of a bromine atom, which affects its reactivity and applications .
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate : This compound has a different spirocyclic structure and is used in the synthesis of ketohexokinase inhibitors .
These comparisons highlight the unique features of tert-butyl 8-bromo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate, such as its bromine atom and specific spirocyclic structure, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C14H22BrNO2 |
---|---|
Molecular Weight |
316.23 g/mol |
IUPAC Name |
tert-butyl 2-bromo-8-azadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C14H22BrNO2/c1-12(2,3)18-11(17)16-8-14(9-16)6-13(7-14)4-10(15)5-13/h10H,4-9H2,1-3H3 |
InChI Key |
LYVSLLGJBAWVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.